molecular formula C15H12O4 B037035 3-[3-(Carboxymethyl)phenyl]benzoic acid CAS No. 1365272-23-6

3-[3-(Carboxymethyl)phenyl]benzoic acid

Cat. No.: B037035
CAS No.: 1365272-23-6
M. Wt: 256.25 g/mol
InChI Key: VRQGZJATEFPTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Carboxymethyl)phenyl]benzoic acid: is an organic compound with the molecular formula C15H12O4 It is a derivative of benzoic acid, featuring a carboxymethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Carboxymethyl)phenyl]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoic acid and 3-bromotoluene.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-bromobenzoic acid with 3-bromotoluene in the presence of a palladium catalyst and a base. This reaction forms the biphenyl intermediate.

    Oxidation: The biphenyl intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-[3-(Carboxymethyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Chemistry: 3-[3-(Carboxymethyl)phenyl]benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound can be used to study the interactions of carboxyl-containing compounds with biological molecules. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its carboxyl groups make it a valuable monomer for polymerization reactions.

Mechanism of Action

The mechanism of action of 3-[3-(Carboxymethyl)phenyl]benzoic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The biphenyl structure provides rigidity and planarity, which can affect the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    Benzoic acid: A simpler compound with a single carboxyl group attached to a benzene ring.

    3-(Carboxymethyl)benzoic acid: A related compound with a carboxymethyl group attached to the benzene ring.

    Biphenyl-3,3’-dicarboxylic acid: A compound with two carboxyl groups attached to a biphenyl structure.

Uniqueness: 3-[3-(Carboxymethyl)phenyl]benzoic acid is unique due to the presence of both a carboxymethyl group and a biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.

Properties

IUPAC Name

3-[3-(carboxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)8-10-3-1-4-11(7-10)12-5-2-6-13(9-12)15(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQGZJATEFPTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594346
Record name 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-23-6
Record name [1,1′-Biphenyl]-3-acetic acid, 3′-carboxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.